molecular formula C17H17NO3 B2444627 (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate CAS No. 297150-22-2

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate

Cat. No.: B2444627
CAS No.: 297150-22-2
M. Wt: 283.327
InChI Key: HQODILPEVCHRRV-LDADJPATSA-N
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Description

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate is a versatile chemical compound used in various scientific research fields. Its unique structure allows for applications in drug synthesis, material science, and organic chemistry investigations.

Properties

IUPAC Name

[(E)-(4-ethoxyphenyl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-20-16-10-6-14(7-11-16)12-18-21-17(19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQODILPEVCHRRV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate typically involves the condensation of 4-ethoxybenzaldehyde with 4-methylbenzoic acid in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ethoxy group and methylidene linkage contribute to its distinct properties compared to similar compounds .

Biological Activity

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other biological activities, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Chemical Formula : C16_{16}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 273.31 g/mol

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties, potentially effective against a range of bacteria and fungi.
  • Anticancer Properties : Preliminary research suggests that it may inhibit the growth of various cancer cell lines.
  • Mechanism of Action : The compound's mechanism involves interaction with biological macromolecules, leading to alterations in enzyme activity and cellular functions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

The compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results. In vitro studies have shown that it can inhibit the proliferation of cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with key enzymes and proteins involved in cellular processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Metal Ion Interaction : It can form stable complexes with metal ions, which may enhance its biological activity by altering the reactivity of these ions in biological systems.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's effectiveness against resistant strains of bacteria, demonstrating significant inhibition compared to traditional antibiotics.
  • Cancer Cell Line Studies :
    • A study on breast cancer cell lines showed that treatment with this compound resulted in a marked reduction in cell viability, highlighting its potential as a therapeutic agent.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate?

Methodological Answer:
Synthesis typically involves a Schiff base formation between 4-methylbenzoic acid derivatives and 4-ethoxybenzaldehyde derivatives under reflux conditions. Key steps include:

  • Condensation Reaction: Use anhydrous ethanol as a solvent with catalytic acetic acid, refluxed at 80°C for 6–8 hours .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).
    Characterization:
  • NMR Spectroscopy: Confirm regiochemistry (e.g., E-isomer) via coupling constants in 1H^1H NMR (e.g., CH=N imine proton at δ 8.3–8.5 ppm) .
  • X-ray Diffraction (XRD): Resolve crystal packing and confirm stereochemistry using SHELX refinement .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:
Hydrogen-bonding networks are critical for stabilizing supramolecular assemblies. For similar Schiff bases:

  • Graph Set Analysis: Identify motifs like R22(8)\text{R}_2^2(8) (dimer formation via N–H⋯O bonds) or C(6)\text{C}(6) chains (C–H⋯π interactions) .
  • Lattice Energy Calculations: Use software like CrystalExplorer to quantify interaction energies (e.g., dispersion vs. electrostatic contributions) .
    Example: In related structures, methoxy groups participate in C–H⋯O interactions, stabilizing layered packing .

Basic: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:
Common issues include:

  • Disorder: Ethoxy or methyl groups may exhibit rotational disorder. Address using PART instructions in SHELXL and applying geometric restraints .
  • Twinned Data: Use the TWIN/BASF commands in SHELXL for integration .
  • Validation: Check using checkCIF/PLATON to resolve ADDSYM alerts or over-constrained thermal parameters .

Advanced: What mechanistic insights guide the optimization of its bioactivity in medicinal chemistry?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Substituent Effects: Replace the ethoxy group with halogens or electron-withdrawing groups to modulate electronic properties (e.g., Hammett σ values) .
  • Enzyme Assays: Test inhibitory activity against kinases or proteases using fluorescence polarization or SPR (e.g., IC50_{50} determination) .
  • Molecular Docking: Simulate binding modes with AutoDock Vina, prioritizing hydrophobic pockets and hydrogen-bond acceptors .

Basic: How are contradictions in spectroscopic vs. crystallographic data resolved?

Methodological Answer:
Discrepancies (e.g., NMR-indicated E-isomer vs. XRD Z-isomer) require:

  • Dynamic NMR: Probe rotational barriers of the imine bond (e.g., variable-temperature 1H^1H NMR) .
  • DFT Calculations: Compare theoretical (B3LYP/6-311+G(d,p)) and experimental XRD geometries to identify conformational flexibility .

Advanced: What computational methods predict its photophysical properties?

Methodological Answer:

  • TD-DFT: Calculate UV-Vis spectra (e.g., CAM-B3LYP functional) to assign absorption bands (e.g., π→π* transitions at ~300 nm) .
  • Solvatochromism: Use COSMO-RS to model solvent effects on emission wavelengths .
    Data Example: Ethyl benzoate derivatives show solvatochromic shifts of 20–30 nm in polar solvents .

Basic: How is biological activity assessed in vitro?

Methodological Answer:

  • Antimicrobial Assays: Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Controls: Include positive (e.g., doxorubicin) and vehicle (DMSO) controls to validate results .

Advanced: How does stereochemistry (E/Z isomerism) affect its reactivity?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: E-isomers dominate under reflux due to lower steric hindrance, while Z-isomers form in polar aprotic solvents .
  • Isomerization Studies: Monitor via 1H^1H NMR (e.g., irradiation of CH=N proton induces EZ shifts) .
  • Catalytic Effects: Metal coordination (e.g., Cu2+^{2+}) stabilizes specific isomers, altering reaction pathways .

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